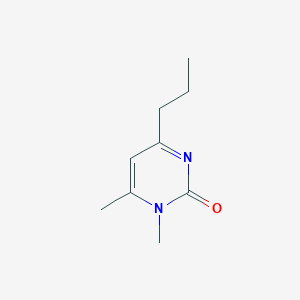![molecular formula C28H26S B14594763 Benzene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]-2-methyl- CAS No. 61623-69-6](/img/structure/B14594763.png)
Benzene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]-2-methyl- is an organic compound with a complex structure It consists of a benzene ring substituted with a thioether group and multiple methylphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]-2-methyl- typically involves the reaction of benzyl chloride with thiophenol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the thiophenol attacks the benzyl chloride, resulting in the formation of the thioether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]-2-methyl- undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the thioether group, typically using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various electrophiles such as halogens, nitro groups, and alkyl groups.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-thioetherized products.
Substitution: Substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]-2-methyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Benzene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]-2-methyl- involves its interaction with specific molecular targets. The thioether group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1-methyl-4-(phenylmethyl)-: Similar structure but lacks the thioether group.
Benzene, 1,4-bis(phenylmethyl)-: Contains two phenylmethyl groups but no thioether linkage.
Benzene, 1,4-bis(methylthio)-: Contains two thioether groups but different substitution pattern.
Uniqueness
Benzene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]-2-methyl- is unique due to the presence of both the thioether group and multiple methylphenyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
61623-69-6 |
|---|---|
Molekularformel |
C28H26S |
Molekulargewicht |
394.6 g/mol |
IUPAC-Name |
1-[bis(4-methylphenyl)-phenylmethyl]sulfanyl-2-methylbenzene |
InChI |
InChI=1S/C28H26S/c1-21-13-17-25(18-14-21)28(24-10-5-4-6-11-24,26-19-15-22(2)16-20-26)29-27-12-8-7-9-23(27)3/h4-20H,1-3H3 |
InChI-Schlüssel |
MHFKGPIRRZIGQG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)C)SC4=CC=CC=C4C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




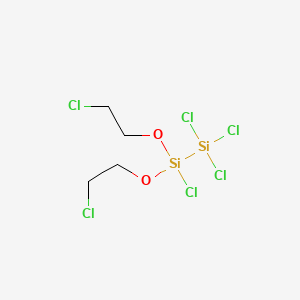
![9-[4-(Methanesulfinyl)phenyl]phenanthrene](/img/structure/B14594695.png)

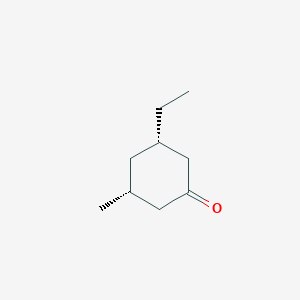
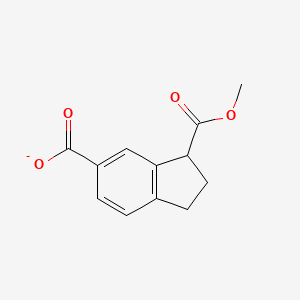
![5-[(4-Chlorophenyl)methyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14594736.png)
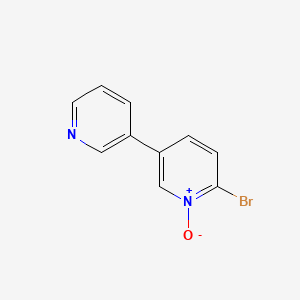

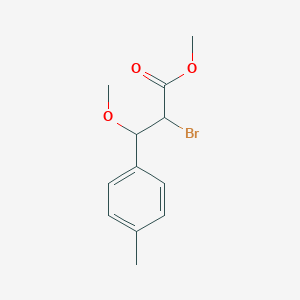
![3-[(2S)-1-Acetylpiperidin-2-yl]-1-methylpyridin-2(1H)-one](/img/structure/B14594771.png)
![Cyclohexanol, 1-[1,1-bis(phenylthio)propyl]-](/img/structure/B14594780.png)
